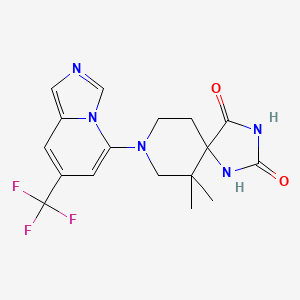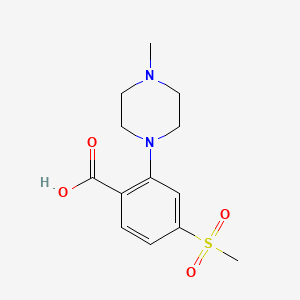
IDO/TDO 抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme enzymes that catalyze the oxidation of L-tryptophan . They play a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials .
Synthesis Analysis
The synthesis of IDO/TDO inhibitors involves various medicinal chemistry strategies . The structure of IDO’s active site, the pharmacophore of IDO inhibitors, and the most widely studied IDO inhibitors are all important considerations in the synthesis process .
Molecular Structure Analysis
The molecular structure of IDO/TDO inhibitors is complex and varies depending on the specific inhibitor. For example, Epacadostat (INCB024360) is a potent and selective indoleamine 2,3-dioxygenase (IDO1) inhibitor .
Chemical Reactions Analysis
IDO1, IDO2, and TDO catalyze the rate-limiting step of tryptophan (Trp) metabolism . IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These processes lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .
Physical And Chemical Properties Analysis
IDO/TDO inhibitors have specific physical and chemical properties that contribute to their effectiveness. For example, an IDO inhibitor should possess features like an aromatic ring (in a bicyclic system), an atom with a lone pair of electrons (nitrogen, sulfur, and oxygen), a large alkyl group, and a group able to form hydrogen bonding .
科学研究应用
癌症免疫疗法
IDO1、TDO 和某种程度上的 IDO2 是参与犬尿氨酸途径的酶,在癌症免疫抑制、新血管生成和转移中发挥作用。它们抑制效应细胞,如 CD8+ T 细胞和 NK 细胞,同时诱导调节性 T 细胞和髓源性抑制细胞。正在研究抑制这些酶作为癌症治疗策略,特别是与化疗或免疫检查点药物联合使用。IDO 和 TDO 的双重抑制剂,如 CMG017,在增强免疫检查点抑制剂的疗效和在癌症治疗中建立免疫记忆方面显示出有希望的结果。Epacadostat、navoximod 和 indoximod(一种不同类型的 IDO 途径抑制剂)等抑制剂已进入临床试验的后期阶段 (Prendergast 等,2018),(Kim 等,2019)。
色氨酸代谢和治疗靶点
IDO 和 TDO 将色氨酸转化为 N-甲酰犬尿氨酸是犬尿氨酸途径中的关键步骤。该途径的代谢物与包括癌症在内的多种疾病有关,这使得这些酶成为重要的治疗靶点。最近开发的 IDO 和 TDO 抑制剂(其中一些已进入临床试验)突出了它们作为药物靶点的潜力。这一进展还扩展到了解这些酶之间的结构差异及其在细胞信号传导和病理状况中的作用 (Dolšak 等,2020)。
调节肿瘤免疫学
IDO 和 TDO 通过影响含有吲哚环的化合物的代谢(如 L-色氨酸)来调节肿瘤免疫学。它们既表现出耐受原性效应,也表现出促炎性效应,并且在肿瘤微环境中发挥着重要作用,影响免疫逃逸。正在对这些酶的小分子抑制剂进行各种癌症类型的评估。了解它们的免疫调节作用之间的平衡对于改进癌症治疗中的治疗策略至关重要 (Davar & Bahary,2018)。
抑郁症和其他精神障碍
由 IDO 和 TDO 调节的犬尿氨酸途径及其代谢物与抑郁症和其他精神障碍的病理生理有关。神经保护性和神经毒性犬尿氨酸代谢物之间的失衡在精神疾病中起作用。抑制 IDO 和 TDO 已被确定为抑郁症的治疗策略,尤其是在它与糖尿病或癌症等其他疾病相关的情况下。了解这些酶在色氨酸代谢中的作用对于开发有效的抑郁症治疗方法以及其他精神障碍至关重要 (Qin 等,2018)。
作用机制
The mechanism of action of IDO/TDO inhibitors involves the inhibition of the kynurenine pathway of tryptophan degradation . IDO affects the differentiation and proliferation of T cells, triggering downstream signaling . The metabolic depletion of tryptophan and/or the accumulation of kynurenine is the mechanism that defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
属性
IUPAC Name |
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2801232.png)

![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2801237.png)
![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)
